molecular formula C9H9ClNO3PS B14503896 Phosphorothioic acid, O,O-dimethyl ester, O-ester with 3-chloro-4-hydroxybenzonitrile CAS No. 63981-11-3

Phosphorothioic acid, O,O-dimethyl ester, O-ester with 3-chloro-4-hydroxybenzonitrile

Cat. No.: B14503896
CAS No.: 63981-11-3
M. Wt: 277.66 g/mol
InChI Key: IHPVQWQTPXUIGW-UHFFFAOYSA-N
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Description

Phosphorothioic acid, O,O-dimethyl ester, O-ester with 3-chloro-4-hydroxybenzonitrile is an organophosphorus compound. This compound is known for its applications in various fields, including agriculture and pharmaceuticals. It is characterized by the presence of a phosphorothioate group, which imparts unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of phosphorothioic acid, O,O-dimethyl ester, O-ester with 3-chloro-4-hydroxybenzonitrile typically involves the reaction of phosphorothioic acid derivatives with 3-chloro-4-hydroxybenzonitrile. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and catalysts like triethylamine or pyridine to facilitate the esterification process.

Industrial Production Methods

Industrial production of this compound may involve large-scale esterification processes, where the reactants are combined in reactors under controlled temperature and pressure conditions. The use of continuous flow reactors can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

Phosphorothioic acid, O,O-dimethyl ester, O-ester with 3-chloro-4-hydroxybenzonitrile undergoes various chemical reactions, including:

    Oxidation: This reaction can convert the phosphorothioate group to a phosphate group.

    Reduction: Reduction reactions can lead to the formation of phosphine derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the ester or nitrile groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions include phosphates, phosphines, and substituted esters or nitriles, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Phosphorothioic acid, O,O-dimethyl ester, O-ester with 3-chloro-4-hydroxybenzonitrile has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of other organophosphorus compounds.

    Biology: The compound is studied for its potential effects on biological systems, including enzyme inhibition and interaction with cellular components.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.

    Industry: It is used in the formulation of pesticides and herbicides due to its effectiveness in controlling pests and weeds.

Mechanism of Action

The mechanism of action of phosphorothioic acid, O,O-dimethyl ester, O-ester with 3-chloro-4-hydroxybenzonitrile involves the inhibition of specific enzymes, such as acetylcholinesterase. This inhibition disrupts normal cellular processes, leading to the desired biological effects. The compound interacts with molecular targets through covalent bonding, affecting various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • Phosphorothioic acid, O,O-dimethyl O-(6-ethoxy-2-ethyl-4-pyrimidinyl) ester
  • Phosphorothioic acid, O,O-diethyl O-[2-(ethylthio)ethyl] ester
  • Tolclofos-methyl

Uniqueness

Phosphorothioic acid, O,O-dimethyl ester, O-ester with 3-chloro-4-hydroxybenzonitrile is unique due to its specific ester and nitrile functional groups, which impart distinct chemical and biological properties. Its ability to inhibit enzymes like acetylcholinesterase makes it particularly valuable in agricultural and pharmaceutical applications.

Properties

CAS No.

63981-11-3

Molecular Formula

C9H9ClNO3PS

Molecular Weight

277.66 g/mol

IUPAC Name

3-chloro-4-dimethoxyphosphinothioyloxybenzonitrile

InChI

InChI=1S/C9H9ClNO3PS/c1-12-15(16,13-2)14-9-4-3-7(6-11)5-8(9)10/h3-5H,1-2H3

InChI Key

IHPVQWQTPXUIGW-UHFFFAOYSA-N

Canonical SMILES

COP(=S)(OC)OC1=C(C=C(C=C1)C#N)Cl

Origin of Product

United States

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